These benefits of isotopic labeling make Pip-d8 a valuable tool for researchers studying various aspects of piperazine and its derivatives.
Piperazine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of piperazine, characterized by the substitution of eight hydrogen atoms with deuterium. This compound has the molecular formula and a molecular weight of approximately 167.11 g/mol. The incorporation of deuterium enhances its utility in various scientific applications, particularly in analytical chemistry and pharmacology, due to its unique isotopic labeling properties. Piperazine-2,2,3,3,5,5,6,6-D8 is often used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to trace metabolic pathways and analyze protein-ligand interactions.
Pip-d8 itself is not expected to have a distinct mechanism of action. Its primary function is to serve as an isotopic tracer for piperazine-containing compounds. By incorporating Pip-d8 into a drug molecule, scientists can monitor its metabolism and distribution within the body by tracking the presence of the deuterium label using mass spectrometry [].
Piperazine-2,2,3,3,5,5,6,6-D8 exhibits significant biological activity primarily as a gamma-aminobutyric acid receptor agonist. It interacts with GABA receptors on muscle membranes leading to hyperpolarization of nerve endings. This action is particularly effective against parasitic worms by causing flaccid paralysis and facilitating their expulsion from hosts. Additionally, it has been shown to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels and influencing muscle dynamics.
The synthesis of Piperazine-2,2,3,3,5,5,6,6-D8 typically involves the deuteration of piperazine through catalytic exchange with deuterium gas under high pressure and temperature conditions. This method ensures high isotopic purity and is scalable for industrial production. The final product is often purified and crystallized into its dihydrochloride salt form for various applications .
Piperazine-2,2,3,3,5,5,6,6-D8 finds numerous applications across different fields:
Research involving Piperazine-2,2,3,3,5,5,6,6-D8 has focused on its interactions with various biological molecules. By incorporating deuterium atoms into the structure of piperazine derivatives used in experiments like nuclear magnetic resonance spectroscopy or mass spectrometry analyses allows scientists to track changes in binding affinities and metabolic fates of these compounds within biological systems.
Piperazine-2,2,3,3,5,5,6,6-D8 shares structural similarities with several related compounds. Here are notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Piperazine | C4H10N2 | Non-deuterated form widely used as an anthelmintic. |
Piperazine Dihydrochloride | C4H10N2·2HCl | Commonly used pharmaceutical agent. |
1-(4-Chlorobenzyl)piperazine | C11H14ClN | Exhibits different pharmacological properties. |
1-Methylpiperazine | C5H12N | A derivative with enhanced lipophilicity. |
The uniqueness of Piperazine-2,2,3,3,5,5,6,6-D8 lies in its isotopic labeling which provides advantages in analytical techniques that non-deuterated compounds do not offer. This property enhances its tracking capabilities in metabolic studies and interaction analyses .